
Methyl 2-bromododecanoate
Overview
Description
Methyl 2-bromododecanoate is a useful research compound. Its molecular formula is C13H25BrO2 and its molecular weight is 293.24 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the C2 position acts as a strong leaving group, making the compound highly reactive in nucleophilic substitution reactions. The steric hindrance from the long dodecyl chain favors an SN2 mechanism , where nucleophiles attack the electrophilic carbon from the opposite side of the bromine.
Example Reactions :
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Hydrolysis : Reaction with aqueous hydroxide yields methyl 2-hydroxydodecanoate and HBr as a byproduct.
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Ammonolysis : Treatment with ammonia or amines produces 2-aminododecanoate derivatives.
Conditions :
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Polar aprotic solvents (e.g., dichloromethane) enhance reaction rates.
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Elevated temperatures (60–80°C) improve yields.
Elimination Reactions
Under basic conditions, Methyl 2-bromododecanoate undergoes dehydrohalogenation to form alkenes. This reaction is often competitive with substitution, depending on the base strength and solvent.
Mechanism :
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A strong base (e.g., KOH) abstracts a β-hydrogen, leading to the formation of 1-dodecene or internal alkenes via an E2 pathway .
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Carbocation rearrangements are less likely due to the ester group’s electron-withdrawing effects .
Key Insight :
Elimination is favored in reactions with bulky bases or at higher temperatures .
Alkylation Reactions
The compound serves as an alkylating agent , transferring its dodecyl chain to nucleophiles such as thiols, amines, or enolates.
Applications :
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Synthesis of long-chain esters or amides for surfactants or pharmaceuticals .
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Functionalization of polymers or biomolecules via nucleophilic attack .
Example :
Reaction with sodium phenoxide forms methyl 2-phenoxydodecanoate, a potential precursor for fragrances .
Grignard Reagent Compatibility
While the ester group typically reacts with Grignard reagents, the bromine’s reactivity allows partial formation of organomagnesium intermediates under controlled conditions.
Limitations :
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The ester may undergo nucleophilic acyl substitution, competing with bromide displacement.
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Use of low temperatures (-20°C) and slow reagent addition minimizes side reactions.
Cross-Coupling Reactions
This compound participates in transition-metal-catalyzed couplings , such as Suzuki-Miyaura reactions, to form carbon-carbon bonds.
Mechanism :
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Palladium catalysts facilitate oxidative addition of the C–Br bond, followed by transmetallation with boronic acids.
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Products include functionalized dodecanoate derivatives with aryl or alkenyl groups.
Conditions :
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Catalysts: Pd(PPh₃)₄ or PdCl₂(dppf).
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Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Reduction Reactions
The bromine substituent can be reduced to a hydrocarbon chain using agents like LiAlH₄ or catalytic hydrogenation.
Example :
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Reduction with LiAlH₄ yields dodecane and methanol as byproducts.
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Hydrogenation (H₂/Pd) produces methyl dodecanoate.
Properties
CAS No. |
617-60-7 |
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Molecular Formula |
C13H25BrO2 |
Molecular Weight |
293.24 g/mol |
IUPAC Name |
methyl 2-bromododecanoate |
InChI |
InChI=1S/C13H25BrO2/c1-3-4-5-6-7-8-9-10-11-12(14)13(15)16-2/h12H,3-11H2,1-2H3 |
InChI Key |
FKUJACXGZVGADB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C(=O)OC)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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